(5-(2,4-Difluorophenyl)pyridin-3-yl)methanamine
CAS No.: 1346691-69-7
Cat. No.: VC15964688
Molecular Formula: C12H10F2N2
Molecular Weight: 220.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1346691-69-7 |
|---|---|
| Molecular Formula | C12H10F2N2 |
| Molecular Weight | 220.22 g/mol |
| IUPAC Name | [5-(2,4-difluorophenyl)pyridin-3-yl]methanamine |
| Standard InChI | InChI=1S/C12H10F2N2/c13-10-1-2-11(12(14)4-10)9-3-8(5-15)6-16-7-9/h1-4,6-7H,5,15H2 |
| Standard InChI Key | GEDHKKAZUDRPMG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1F)F)C2=CN=CC(=C2)CN |
Introduction
(5-(2,4-Difluorophenyl)pyridin-3-yl)methanamine is an organic compound belonging to the class of pyridine derivatives. It features a pyridine ring substituted at the 3-position with a methanamine group and at the 5-position with a 2,4-difluorophenyl group. This compound is of interest due to its potential biological activity and applications in medicinal chemistry.
Synthesis Methods
The synthesis of (5-(2,4-Difluorophenyl)pyridin-3-yl)methanamine can be achieved through several methods, often involving the coupling of pyridine derivatives with difluorophenyl compounds. Common methods include palladium-catalyzed cross-coupling reactions, which are widely used in organic synthesis for forming carbon-carbon bonds.
Biological Activity and Applications
The compound's unique structure allows for modifications that could lead to enhanced biological activity or specificity in therapeutic applications. The fluorine substituents enhance its ability to form hydrogen bonds, increasing binding affinity to specific proteins such as enzymes and receptors. This interaction may lead to biological effects that warrant further investigation for therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume